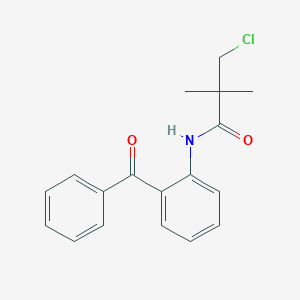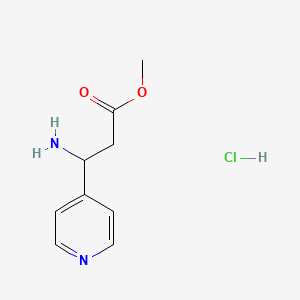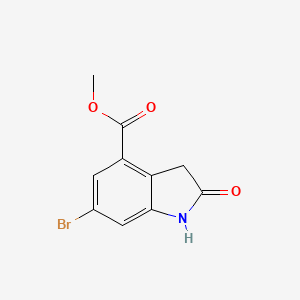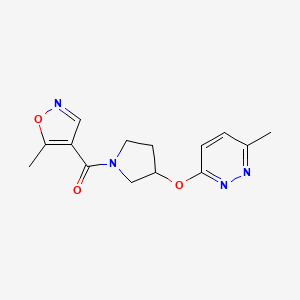
N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of benzodiazepines from aminobenzophenones has been reported . The first step of the synthesis consisted in the formation of N-(2-benzoylphenyl)-2-bromoacetamides, directly starting from the unprotected 2-amino-benzophenone .Molecular Structure Analysis
The molecular structure of related compounds such as “N-(2-benzoylphenyl)oxalamate” has been investigated using Density Functional Theory (DFT). The geometry of these compounds was optimized .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the properties of “N-(2-benzoylphenyl)-2-bromoacetamide” include a molecular formula of C15H12BrNO2, an average mass of 318.165 Da, and a monoisotopic mass of 317.005127 Da .Scientific Research Applications
Herbicidal Activity
Dimethylpropynylbenzamides, including compounds structurally related to N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide, have been identified as a new group of herbicides. These compounds exhibit herbicidal activity against both annual and perennial grasses, offering potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Environmental Degradation Studies
The degradation of related chloro-dimethylphenol compounds under UV and UV/persulfate processes in water has been studied to understand their environmental fate. This research provides insights into the kinetics, mechanisms, and toxicity evolution of these compounds, which could be relevant for assessing the environmental impact of this compound and its derivatives (Li et al., 2020).
Corrosion Inhibition
Spirocyclopropane derivatives, which share structural similarities with this compound, have been investigated for their corrosion inhibition properties on mild steel in acidic conditions. These compounds show potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety and Hazards
Future Directions
Future research could focus on further understanding the synthesis, properties, and potential applications of “N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide” and related compounds. This could include investigating their potential use in pharmaceuticals, given the pharmacological effects of related compounds such as benzodiazepines .
Mechanism of Action
Target of Action
Related compounds such as n-(2-benzoylphenyl)-l-tyrosine derivatives have been identified as potent and selective pparγ (peroxisome proliferator-activated receptor gamma) agonists . PPARγ is a nuclear hormone receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .
Mode of Action
This activation can result in the transcription of specific genes that regulate lipid metabolism, glucose homeostasis, and adipocyte differentiation .
Biochemical Pathways
Pparγ agonists generally influence lipid metabolism and glucose homeostasis pathways . They can enhance insulin sensitivity, regulate lipid metabolism, and promote adipocyte differentiation .
Pharmacokinetics
Related compounds such as n-(2-benzoylphenyl)-l-tyrosine derivatives have been studied for their pharmacokinetic properties . These compounds are absorbed rapidly and extensively metabolized prior to excretion, with urine being the major route of excretion .
Result of Action
Pparγ agonists generally have anti-diabetic and anti-hyperlipidemic effects . They can reduce elevated plasma triglycerides levels and increase high-density lipoprotein-cholesterol levels .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(2,12-19)17(22)20-15-11-7-6-10-14(15)16(21)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYAEWPZWRUUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)
![N4-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2878393.png)

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)



![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2878404.png)
![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)
![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

